molecular formula C17H10Cl2N6O2 B2602359 9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863510-74-1

9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2602359
M. Wt: 401.21
InChI Key: MIYOTBACTDBEEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges encountered during the synthesis .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Electronic Properties and Interaction Landscapes

Research into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides has been conducted to understand their physicochemical behavior and structural characteristics. A comprehensive study demonstrated the significance of hydrogen bonding and molecular planarity influenced by intramolecular interactions, offering insights into their potential application in materials science and molecular engineering (Gallagher et al., 2022).

Antimicrobial Activity

Synthetic pathways leading to new pyridothienopyrimidines and pyridothienotriazines have been explored, revealing their antimicrobial activities. This highlights the potential for developing new antimicrobial agents based on the structural framework of pyridinecarboxamide derivatives (Abdel-rahman et al., 2002).

Metal-Ion Binding and Complex Formation

Studies on metal-ion-binding analogs of ribonucleosides, including those similar to the specified compound, have shown their ability to form complexes with natural pyrimidine nucleosides. This research could inform the development of novel therapeutic agents or diagnostic tools based on metal-nucleoside interactions (Golubev et al., 2013).

DNA Base Oxidation

Investigations into the oxidative potential of chlorophenols, chlorocatechols, and chloroguaiacols have provided evidence of DNA base oxidation in human lymphocytes, underscoring the environmental and health implications of exposure to chlorinated phenolic compounds (Michałowicz & Majsterek, 2010).

Synthesis and Characterization of Aromatic Polyamides

The synthesis and characterization of new aromatic polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide units demonstrate the influence of alkyl chain length on thermal stability and solubility. Such materials could find applications in high-performance polymers and coatings (Choi & Jung, 2004).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

9-(3,4-dichlorophenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N6O2/c18-10-4-3-9(6-11(10)19)25-16-13(23-17(25)27)12(14(20)26)22-15(24-16)8-2-1-5-21-7-8/h1-7H,(H2,20,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOTBACTDBEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

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